molecular formula C14H19N B14880304 8-Benzyl-6-azaspiro[3.4]octane

8-Benzyl-6-azaspiro[3.4]octane

Cat. No.: B14880304
M. Wt: 201.31 g/mol
InChI Key: OXADTEQYFMMHMO-UHFFFAOYSA-N
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Description

8-Benzyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen-containing spirocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-6-azaspiro[3.4]octane can be achieved through multiple routes. One common method involves the annulation of cyclopentane and four-membered rings. This approach employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods: Industrial production of this compound often involves the optical resolution of racemic mixtures or enantioselective microbial reduction. For instance, the optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane can be performed using D-tartaric acid in ethanol .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

8-Benzyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Uniqueness: 8-Benzyl-6-azaspiro[3.4]octane is unique due to its benzyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-benzyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C14H19N/c1-2-5-12(6-3-1)9-13-10-15-11-14(13)7-4-8-14/h1-3,5-6,13,15H,4,7-11H2

InChI Key

OXADTEQYFMMHMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2CC3=CC=CC=C3

Origin of Product

United States

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